molecular formula C9H11NO3 B239881 Methyl 3-amino-5-(hydroxymethyl)benzoate CAS No. 199536-04-4

Methyl 3-amino-5-(hydroxymethyl)benzoate

Cat. No. B239881
CAS RN: 199536-04-4
M. Wt: 181.19 g/mol
InChI Key: MOYDZZVEYJZZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-5-(hydroxymethyl)benzoate, also known as Methyl 3-amino-5-formylbenzoate, is a chemical compound that belongs to the class of benzoic acid derivatives. It is a white crystalline solid with a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol. Methyl 3-amino-5-(hydroxymethyl)benzoate has various applications in scientific research, including medicinal chemistry, drug discovery, and organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory.
Biochemical and Physiological Effects:
Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and antitumor properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate. One area of research is the development of new synthetic methods for the compound and its derivatives. Another area of research is the investigation of its potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the study of the mechanism of action of Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate and its derivatives may lead to the development of new drugs with improved efficacy and fewer side effects.

Scientific Research Applications

Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate has been extensively studied for its various scientific research applications. It has been used as a building block in the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antifungal agents. It has also been used as a starting material in the synthesis of various natural products and pharmaceuticals.

properties

IUPAC Name

methyl 3-amino-5-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYDZZVEYJZZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441359
Record name Methyl 3-amino-5-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-(hydroxymethyl)benzoate

CAS RN

199536-04-4
Record name Methyl 3-amino-5-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

85 g of 3-nitro-5-methoxycarbonylbenzoic acid was dissolved in 200 ml of THF under a flow of nitrogen, and 43.4 ml of borane dimethylsulfide complex was added with stirring under ice-cooling. After stirring for 18 hours, 200 ml of water was added, and then 96 g of potassium carbonate was added. It was extracted with ethyl acetate, and theorganic layer was washed with salt solution. After drying with magnesium sulfate, the resulting solid was dissolved in 800 ml of ethyl acetate, 750 mg of 10% Pd/C was added, and stirring was continued under the flow of hydrogen. After the reaction was completed, it was subjected to the filtration, and then the filtrate was concentrated to produce 64 g of the title compound.
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
96 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 3-(hydroxymethyl)-5-nitrobenzoate (11.2 g, 53 mmol) in methanol (50 mL) was flushed with nitrogen, and treated with palladium (10% on charcoal, 1.1 g). The flask was flushed with hydrogen and allowed to stir under an atmosphere of hydrogen overnight. The reaction was flushed with nitrogen, filtered through celite, and concentrated. Column chromatography on silica gel (50% ethyl acetate/hexanes) afforded 2.8 g (29%). 1H-NMR (CD3OD, 300 MHz) δ 7.34 (s, 1H), 7.27 (s, 1H), 6.94 (s, 1H), 4.55 (s, 2H), 3.88 (s, 3H). Mass spec.: 182.09 (MH)+.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of the product from step (ii) (23.4 g), ammonium chloride (23 g) and iron powder (23 g) in methanol (200 ml) and water (200 ml) was heated at reflux for 1 hour. The mixture was filtered and concentrated under reduced pressure and the residue treated with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The extract was dried (MgSO4) and evaporated. Yield 19.38 g.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
23 g
Type
catalyst
Reaction Step One

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